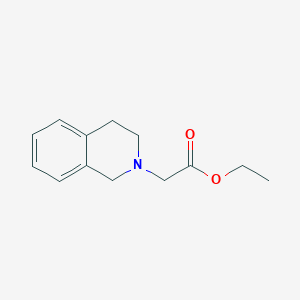

Ethyl (3,4-dihydro-1H-isoquinolin-2-yl)acetate

概要

説明

Ethyl (3,4-dihydro-1H-isoquinolin-2-yl)acetate is a chemical compound with the formula C13H17NO2 . It is an important member of the class containing a core structure found in compounds that exhibit biological and pharmacological properties, such as anti-nausea/vomiting, antidiabetic, and antiallergy/antiasthmatic activities .

Synthesis Analysis

The synthesis of Ethyl (3,4-dihydro-1H-isoquinolin-2-yl)acetate involves N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are very mild and the desired cyclization products could be obtained in good yield . This strategy allows the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .Molecular Structure Analysis

The molecular structure of Ethyl (3,4-dihydro-1H-isoquinolin-2-yl)acetate is characterized by a 3,4-dihydroisoquinolinone core . This core structure is found in compounds that exhibit various biological and pharmacological properties .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl (3,4-dihydro-1H-isoquinolin-2-yl)acetate include N-alkylation and oxidation . The N-alkylation reaction often does not proceed in the case of substrates with some substituents at the 3-position . The oxidation step involves the oxidation of the resulting iminium salts .科学的研究の応用

Production and Process Intensification

Ethyl acetate is extensively used as a solvent in various industries such as paints, coatings, and resins. It is also a primary ingredient in fragrances, flavors, and decaffeination processes. Studies have focused on the ethyl acetate esterification process and its intensification techniques. These techniques, including Reactive distillation and Microwave reactive distillation, offer advantages like overcoming chemical equilibrium limitations, energy savings, and economic efficiency due to reduced capital investment. Various process parameters, such as ethanol and acetic acid flow rates, choice of catalyst, and reflux ratio, significantly affect the purity, production rate, and energy consumption of ethyl acetate (Patil & Gnanasundaram, 2020).

Space Applications

Ethyl acetate has been detected in the International Space Station's atmosphere, off-gassing from building materials. Given the exposure of astronauts to ethyl acetate during space missions, Spaceflight Maximum Allowable Concentrations (SMACs) for ethyl acetate have been developed. This involved a comprehensive review of available literature and toxicity studies, indicating mild irritation at certain concentrations but no lasting effects, supporting its safe use in space environments (Williams & Ryder, 2023).

Industrial Synthesis Methods

Ethyl (3,4-dihydro-1H-isoquinolin-2-yl)acetate is instrumental in the synthesis of complex compounds. Methods like the Bischler-Napieralski reaction have been used to synthesize isoquinoline derivatives, crucial for compounds like papaverine. These methods demonstrate the compound's importance in the synthesis and production of various pharmaceuticals and organic compounds (Luk’yanov et al., 1972).

Pharmacological and SAR Activities

Research has highlighted the pharmacological significance of isoquinoline derivatives, including their antimicrobial, antibacterial, antitumor, and other activities. Isoquinoline N-oxides have been a focus due to their confirmed biological activities and potential for new drug applications. These findings underscore the importance of such compounds, including ethyl (3,4-dihydro-1H-isoquinolin-2-yl)acetate, in drug discovery and development (Dembitsky et al., 2015).

Liquid Organic Hydrogen Carrier (LOHC) Systems

Ethyl acetate, derived from bioethanol, plays a significant role in LOHC systems. It allows the production of hydrogen and its reversible reaction to reobtain ethanol, highlighting its utility as a renewable hydrogen carrier. This process offers environmental benefits and operates under mild conditions, making it an attractive option for sustainable energy applications (Santacesaria et al., 2023).

作用機序

Target of Action

Ethyl (3,4-dihydro-1H-isoquinolin-2-yl)acetate, also known as Ethyl 3,4-dihydroisoquinolin-2(1H)-ylacetate, is a derivative of 3,4-dihydroisoquinolinone It’s worth noting that 3,4-dihydroisoquinolinone derivatives have been found to exhibit various biological and pharmacological properties, such as anti-nausea/vomiting, antidiabetic, and antiallergy/antiasthmatic activities .

Mode of Action

The parent compound, 3,4-dihydroisoquinolinone, is known to interact with its targets through its suitable size and moderate polarity as a pharmacophore . The introduction of substituents at the 3-position generally improves their biostability .

Biochemical Pathways

Derivatives of 3,4-dihydroisoquinolinone, the parent compound, have been found to exhibit a wide range of biological activities . This suggests that they may interact with multiple biochemical pathways.

Result of Action

It’s worth noting that 3,4-dihydroisoquinolinone derivatives have been found to exhibit various biological and pharmacological properties .

特性

IUPAC Name |

ethyl 2-(3,4-dihydro-1H-isoquinolin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-2-16-13(15)10-14-8-7-11-5-3-4-6-12(11)9-14/h3-6H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOHMWFWHPKYBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCC2=CC=CC=C2C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20385568 | |

| Record name | Ethyl (3,4-dihydro-1H-isoquinolin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (3,4-dihydro-1H-isoquinolin-2-yl)acetate | |

CAS RN |

88014-09-9 | |

| Record name | Ethyl (3,4-dihydro-1H-isoquinolin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

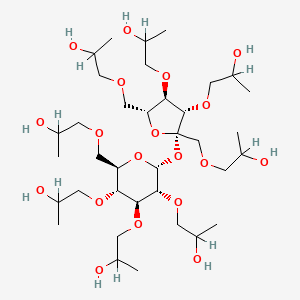

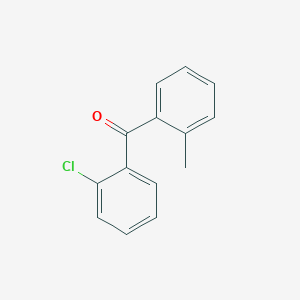

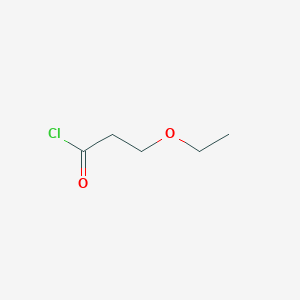

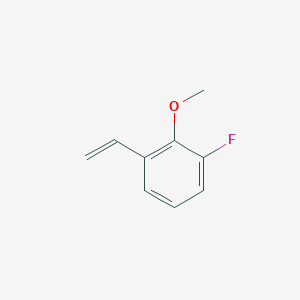

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

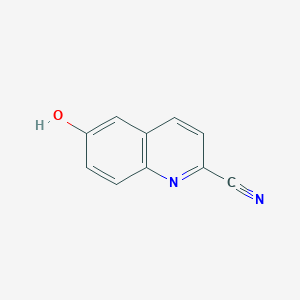

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-(4-Methylphenyl)-2-thienyl]ethanone](/img/structure/B3059524.png)